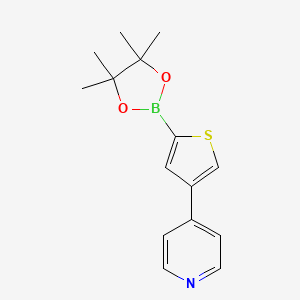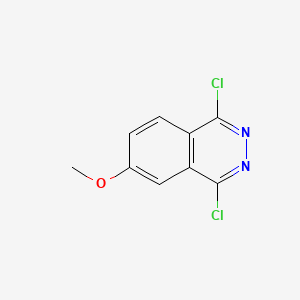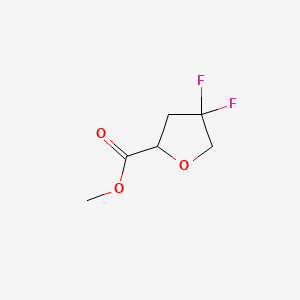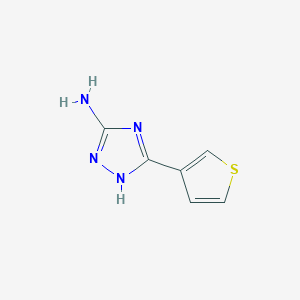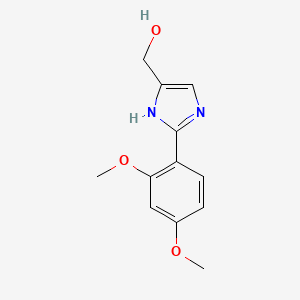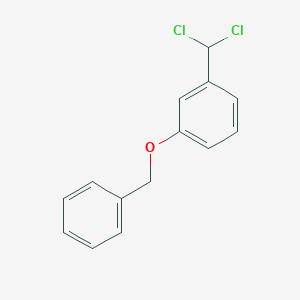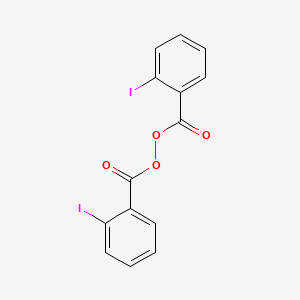
Bis(2-iodobenzoyl) peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-iodobenzoyl) peroxide is an organic peroxide compound with the molecular formula C14H8I2O4. It is characterized by the presence of two iodine atoms and two benzoyl peroxide groups. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-iodobenzoyl) peroxide typically involves the reaction of 2-iodobenzoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C. The process can be summarized as follows:
Reaction of 2-iodobenzoic acid with hydrogen peroxide: This step involves the formation of the peroxide bond.
Catalysis by acids: Both Brønsted and Lewis acids can be used to catalyze the reaction, enhancing the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Safety measures are crucial due to the compound’s strong oxidizing nature.
化学反应分析
Types of Reactions
Bis(2-iodobenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic substrates.
Substitution: The iodine atoms can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation reactions: Common reagents include hydrogen peroxide and other peroxides. Reaction conditions typically involve mild temperatures and the presence of catalysts.
Substitution reactions: Reagents such as halides and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation products: These include various oxidized organic compounds, depending on the substrate used.
Substitution products: Derivatives with different functional groups replacing the iodine atoms.
科学研究应用
Bis(2-iodobenzoyl) peroxide has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound’s oxidizing properties are utilized in biochemical assays and studies involving oxidative stress.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in polymerization processes and as a curing agent for resins and plastics
作用机制
The mechanism of action of bis(2-iodobenzoyl) peroxide involves the generation of free radicals upon decomposition. These radicals initiate various chemical reactions, including oxidation and polymerization. The molecular targets include organic substrates that undergo transformation through radical intermediates.
相似化合物的比较
Similar Compounds
Benzoyl peroxide: A widely used oxidizing agent with similar properties but without the iodine atoms.
Diacetoxyiodobenzene: Another iodine-containing oxidizing agent with different reactivity and applications.
Uniqueness
Bis(2-iodobenzoyl) peroxide is unique due to the presence of both iodine and peroxide groups, which confer distinct reactivity and selectivity in chemical reactions. Its strong oxidizing nature and ability to participate in both oxidation and substitution reactions make it a versatile compound in various fields of research and industry .
属性
CAS 编号 |
30989-24-3 |
|---|---|
分子式 |
C14H8I2O4 |
分子量 |
494.02 g/mol |
IUPAC 名称 |
(2-iodobenzoyl) 2-iodobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8I2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI 键 |
UQARXTLAXPCWQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


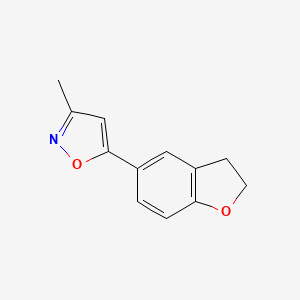
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
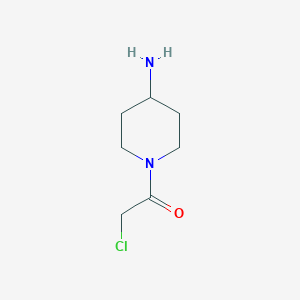
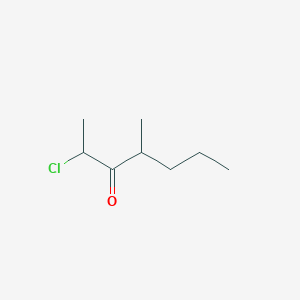
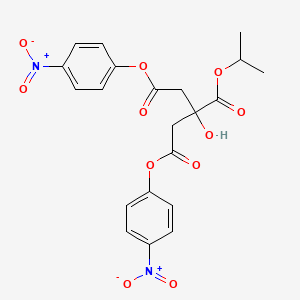
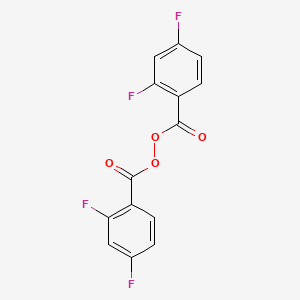
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
